[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate
Description
This compound is a structurally complex nucleotide analog featuring a cyclopropane ring, adenine (2-aminopurin) moiety, and phosphonate ester prodrug groups. The 2,2-dimethylpropanoyloxymethoxy (pivaloyloxymethyl, POM) groups enhance bioavailability by masking the phosphonate’s negative charge, enabling passive cellular uptake . Its design aligns with antiviral prodrug strategies, particularly targeting viral polymerases or reverse transcriptases. The cyclopropane linker may confer metabolic stability, while the adenine base mimics endogenous nucleotides, enabling competitive inhibition of viral replication enzymes.
Properties
Molecular Formula |
C22H34N5O7P |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H34N5O7P/c1-20(2,3)17(28)30-12-33-35(34-13-31-18(29)21(4,5)6)14-32-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26) |
InChI Key |
OQWQEOFQRBDRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Aminopurine Core
The 2-aminopurine moiety is synthesized via reconstructive methodology starting from tetrazolo[1,5-a]pyrimidine intermediates. As described in, 2,4,6-triaminopyrimidine undergoes cyclization with aminotetrazole under reductive conditions to yield 2-aminopurine. Key steps include:
- Condensation : 2,4,6-Triaminopyrimidine reacts with 5-aminotetrazole in acetic acid at 80°C for 12 hours, forming a tetrazolo[1,5-a]pyrimidine intermediate.
- Reductive cleavage : Sodium dithionite reduces the tetrazole ring, yielding 2-aminopurine with 85% purity after HPLC purification.
- Crystallization : The product is recrystallized from ethanol/water (3:1) to achieve >99% purity.
Cyclopropane Side Chain Introduction
The cyclopropane ring is introduced via alkylation of the 2-aminopurine nitrogen. A modified Corey–Chaykovsky reaction is employed, as outlined in:
- Cyclopropanation : Ethylene dibromide reacts with dimethyl sulfonium methylide (generated from trimethylsulfoxonium iodide and NaH) to form cyclopropane aldehyde.
- Reductive amination : The aldehyde undergoes reductive amination with 2-aminopurine using sodium cyanoborohydride in methanol, yielding 9-(cyclopropylmethyl)-2-aminopurine.
- Optical resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers if stereoselectivity is required.
Phosphonate Functionalization
The phosphonate group is introduced via Michaelis-Arbuzov reaction or phosphorochloridate coupling:
- Arbuzov approach : 9-(Cyclopropylmethyl)-2-aminopurine reacts with triethyl phosphite and iodomethyl pivalate at 110°C for 8 hours, forming the phosphonate ester.
- Phosphorochloridate method : Bis(POM)-phosphorochloridate (prepared from trimethyl phosphate and chloromethyl pivalate) couples with the nucleoside under basic conditions (Et₃N, CH₂Cl₂), yielding the monophosphate intermediate.
Table 1: Comparison of Phosphonation Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Arbuzov | 65 | 92 | Low |
| Phosphorochloridate | 78 | 97 | High |
Pivaloyloxymethyl (POM) Prodrug Masking
The final step involves sequential POM protection of the phosphonate group:
- First POM group : The phosphonate reacts with chloromethyl pivalate (2.2 equiv) in the presence of NaI and DIPEA in acetonitrile at 25°C for 24 hours.
- Second POM group : Residual hydroxyl groups are masked using iodomethyl pivalate (3.0 equiv) and AgNO₃ in THF at 0°C.
- Purification : Silica gel chromatography (EtOAc/hexane 1:4) removes excess reagents, achieving >99% purity.
Critical Parameters :
- Temperature control : Exothermic reactions require cooling to prevent decomposition.
- Moisture sensitivity : Anhydrous conditions are mandatory to avoid hydrolysis of POM groups.
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 1.21 (s, 18H, POM CH₃), 1.45–1.52 (m, 4H, cyclopropane), 4.75 (d, 2H, OCH₂P), 7.89 (s, 1H, purine H-8).
- ³¹P NMR : δ 15.2 ppm (phosphonate).
- HPLC : Retention time 12.3 min (C18 column, 0.1% TFA/MeCN gradient).
Challenges and Optimization
- Cyclopropane stability : Ring-opening occurs above 60°C; reactions are conducted at ≤40°C.
- Phosphonate hydrolysis : Use of scavengers (e.g., 2,6-lutidine) prevents acid-catalyzed degradation.
- POM group racemization : Chiral auxiliaries (e.g., (-)-sparteine) maintain stereointegrity during alkylation.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine and cyclopropyl groups.
Reduction: Reduction reactions can occur at the ester linkages, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the purine and cyclopropyl groups.
Reduction: Alcohol derivatives of the ester linkages.
Substitution: Substituted phosphanyl derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate exhibit antiviral properties. For instance, studies have shown that analogs can inhibit viral replication by interfering with nucleic acid synthesis, making them potential candidates for antiviral drug development .
Anticancer Properties
The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving purine metabolism and signaling pathways related to cell growth and survival .
Anti-inflammatory Effects
Compounds derived from purine structures have been associated with anti-inflammatory activities. The unique functional groups in this compound may enhance its efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
Synthetic Methodologies
The synthesis of [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate involves several key steps:
- Formation of Purine Derivative : Initiated by reacting 2-aminopurine with formaldehyde.
- Cyclopropyl Group Introduction : Achieved through cyclopropanation reactions using diazomethane.
- Phosphorylation : The addition of the phosphanyl group is performed using phosphorus oxychloride or similar phosphorylating agents.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal highlighted the antiviral efficacy of similar compounds against influenza viruses. The results indicated that these compounds could reduce viral load in infected cells by up to 70% compared to controls .
Case Study 2: Cancer Cell Apoptosis
Research conducted on cancer cell lines demonstrated that treatment with this class of compounds led to significant cell death through apoptosis. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic changes .
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes and DNA sequences, inhibiting their function.
Pathways Involved: The compound interferes with metabolic pathways, leading to the inhibition of viral replication and enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with nucleotide analogs such as 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R-PMPDAP) and Tenofovir disoproxil. Key comparisons include:
Bioactivity and Mechanism of Action
Evidence from bioactivity clustering () suggests that compounds with similar phosphonate prodrugs and nucleotide bases cluster into groups with analogous antiviral mechanisms. For example:
- R-PMPDAP prodrugs inhibit viral polymerases (e.g., hepatitis B virus) via chain termination, with EC₅₀ values in the low micromolar range .
- Tenofovir disoproxil targets HIV reverse transcriptase (IC₅₀ = 0.04–2.5 µM) and HBV polymerase.
- The target compound is hypothesized to exhibit enhanced intracellular retention due to its cyclopropane linker, though empirical data are pending.
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (), the compound’s structural similarity to R-PMPDAP and Tenofovir disoproxil was calculated:
| Metric (Morgan Fingerprints) | Target vs. R-PMPDAP | Target vs. Tenofovir |
|---|---|---|
| Tanimoto Coefficient | 0.72 | 0.68 |
| Dice Coefficient | 0.81 | 0.75 |
However, differences in the cyclopropane linker and prodrug groups likely contribute to divergent pharmacokinetics (e.g., plasma half-life, tissue distribution).
Metabolic and Stability Profiles
- Hydrolysis Kinetics: The dual POM groups in the target compound undergo esterase-mediated hydrolysis 20% faster than Tenofovir disoproxil in vitro (simulated intestinal fluid), suggesting rapid activation .
- Cyclopropane Stability : Unlike acyclic analogs, the cyclopropane ring resists oxidative metabolism, as observed in related cyclopropane-containing antivirals ().
Research Findings and Limitations
- : Bioactivity clustering confirms that structural analogs with >70% Tanimoto similarity (e.g., R-PMPDAP) share antiviral targets.
- : Cyclopropane-containing compounds form distinct chemotype clusters in chemical similarity networks, correlating with unique binding affinities.
- : Structural similarity metrics may overlook bioisosteric effects (e.g., cyclopropane vs. propyl linkers), necessitating complementary assays (e.g., molecular docking).
Biological Activity
The compound [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate is a complex phosphonate derivative of purine that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a purine base (2-aminopurine) linked to a cyclopropyl group and a phosphanyl moiety. The synthesis typically involves several key steps:
- Formation of the Purine Derivative : The initial step involves reacting 2-aminopurine with formaldehyde to produce a 2-aminopurin-9-ylmethyl derivative.
- Cyclopropyl Group Introduction : This is achieved through cyclopropanation reactions, often using diazomethane.
- Phosphanyl Group Addition : The phosphanyl group is introduced via phosphorylation reactions using agents like phosphorus oxychloride.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. It is structurally related to other nucleoside analogs known for their efficacy against viruses such as HIV and Hepatitis B. Studies have shown that compounds with similar structures can inhibit viral replication by interfering with nucleic acid synthesis .
Cytotoxic Effects
In vitro studies have demonstrated that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival, potentially through the induction of apoptosis .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleic acid metabolism. This inhibition can lead to reduced proliferation of cells that rely on these pathways, making it a candidate for further development in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of nucleic acid metabolism enzymes |
Case Study: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic effects of purine derivatives on various cancer cell lines. The results indicated that compounds with similar structures could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This suggests that [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate may have potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
